molecular formula C8H17NOS B14720272 Carbamic acid, O-neopentyl ester CAS No. 21299-37-6

Carbamic acid, O-neopentyl ester

Cat. No.: B14720272
CAS No.: 21299-37-6
M. Wt: 175.29 g/mol
InChI Key: JBNZARIEABXZLA-UHFFFAOYSA-N
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Description

Carbamic acid, O-neopentyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. The structure of this compound includes a carbamate group attached to a neopentyl group, which provides unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, O-neopentyl ester can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, O-neopentyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.

    Basic Hydrolysis: Bases like sodium hydroxide or potassium hydroxide are employed.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

    Hydrolysis: Carbamic acid and neopentyl alcohol.

    Oxidation: Depending on the conditions, various oxidized products can be formed.

    Reduction: Reduced forms of the ester, such as alcohols or amines.

Scientific Research Applications

Carbamic acid, O-neopentyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, O-neopentyl ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, O-neopentyl ester is unique due to its neopentyl group, which provides steric hindrance and enhances its stability compared to other carbamates. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.

Properties

CAS No.

21299-37-6

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

O-(2,2-dimethylpropyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-8(2,3)6-10-7(11)9(4)5/h6H2,1-5H3

InChI Key

JBNZARIEABXZLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=S)N(C)C

Origin of Product

United States

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